Cas no 1482800-82-7 (5-Iodo-2-isobutoxyaniline)

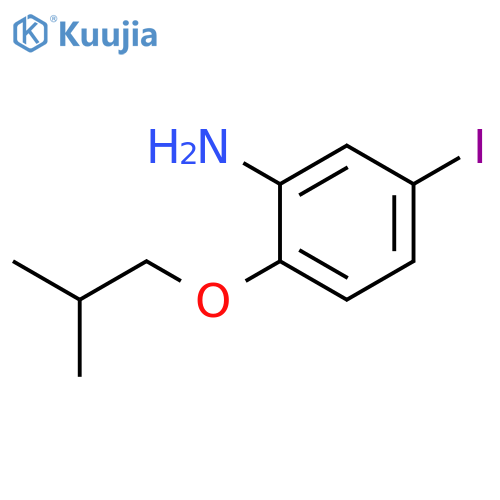

5-Iodo-2-isobutoxyaniline structure

商品名:5-Iodo-2-isobutoxyaniline

5-Iodo-2-isobutoxyaniline 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 5-iodo-2-(2-methylpropoxy)-

- 5-Iodo-2-isobutoxyaniline

-

- インチ: 1S/C10H14INO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6,12H2,1-2H3

- InChIKey: LYLYGMPBABSMFM-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC(I)=CC=C1OCC(C)C

じっけんとくせい

- 密度みつど: 1.551±0.06 g/cm3(Predicted)

- ふってん: 337.0±32.0 °C(Predicted)

- 酸性度係数(pKa): 3.78±0.10(Predicted)

5-Iodo-2-isobutoxyaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1295972-2.5g |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 2.5g |

$1454.0 | 2023-06-06 | ||

| TRC | I197765-125mg |

5-Iodo-2-isobutoxyaniline |

1482800-82-7 | 125mg |

$ 510.00 | 2022-06-04 | ||

| Enamine | EN300-1295972-100mg |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 100mg |

$553.0 | 2023-09-30 | ||

| Enamine | EN300-1295972-5000mg |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 5000mg |

$1821.0 | 2023-09-30 | ||

| Enamine | EN300-1295972-10.0g |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 10g |

$3191.0 | 2023-06-06 | ||

| Enamine | EN300-1295972-5.0g |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 5g |

$2152.0 | 2023-06-06 | ||

| Enamine | EN300-1295972-500mg |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 500mg |

$603.0 | 2023-09-30 | ||

| Enamine | EN300-1295972-2500mg |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 2500mg |

$1230.0 | 2023-09-30 | ||

| Enamine | EN300-1295972-10000mg |

5-iodo-2-(2-methylpropoxy)aniline |

1482800-82-7 | 10000mg |

$2701.0 | 2023-09-30 | ||

| TRC | I197765-250mg |

5-Iodo-2-isobutoxyaniline |

1482800-82-7 | 250mg |

$ 850.00 | 2022-06-04 |

5-Iodo-2-isobutoxyaniline 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

1482800-82-7 (5-Iodo-2-isobutoxyaniline) 関連製品

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量